Product packaging for 2-methoxy-N-propylbenzamide(Cat. No.:)

2-methoxy-N-propylbenzamide

Cat. No.: B13330378
M. Wt: 193.24 g/mol
InChI Key: DQBXKRNGBFVBLY-UHFFFAOYSA-N
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Description

2-Methoxy-N-propylbenzamide is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.23 g/mol . It is part of the broader class of N-propylbenzamide derivatives, which are utilized as key intermediates and building blocks in organic synthesis and pharmaceutical research . As a research chemical, this compound is intended for laboratory use by qualified professionals. It is strictly for research purposes and is not labeled or approved for human consumption, diagnostic, therapeutic, or any veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to conduct all risk assessments appropriate for laboratory chemicals. While specific biological activities and mechanisms of action for this compound itself are not well-documented in the literature retrieved from this search, structurally related benzamide compounds bearing methoxy and hydroxy groups have been investigated for a range of biological activities. For instance, novel N-substituted benzimidazole carboxamides with methoxy and/or hydroxy groups on the phenyl ring have demonstrated pronounced antiproliferative activity against various human cancer cell lines, such as MCF-7 (breast cancer) and HCT 116 (colorectal carcinoma), with IC50 values in the low micromolar range . Some derivatives in this class have also shown potent antioxidative activity, surpassing standard antioxidants like BHT, and selective antibacterial activity against Gram-positive strains . The methoxy group is a common feature in many bioactive molecules and often serves as a stable protective group for hydroxy functions in multi-step synthetic pathways . The specific research applications for this compound are ultimately determined by the investigator, and it is the researcher's responsibility to ensure that their work complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B13330378 2-methoxy-N-propylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-propylbenzamide

InChI

InChI=1S/C11H15NO2/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

DQBXKRNGBFVBLY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies for the 2 Methoxy N Propylbenzamide Scaffold and Analogues

Established Reaction Pathways for Benzamide (B126) Formation

The creation of the amide bond is a fundamental transformation in organic synthesis. For a molecule like 2-methoxy-N-propylbenzamide, this typically involves the coupling of a 2-methoxybenzoic acid derivative with n-propylamine.

Amidation Reactions and General Coupling Strategies

Alternative strategies involve the activation of the carboxylic acid. The acid chloride method, where the carboxylic acid is converted to a more reactive acyl chloride, readily reacts with an amine to form the amide. numberanalytics.com Similarly, the use of acid anhydrides provides another pathway for amidation. numberanalytics.com These established methods provide a reliable foundation for the synthesis of a wide array of benzamides.

A recent development in amidation involves the use of a copper-catalyzed Chan-Lam coupling reaction. This method has been shown to be effective for the enantioselective synthesis of chiral benzylic amides through a deborylative amidation process, showcasing broad substrate compatibility with various functional groups and heterocycles. acs.org

Coupling Agent/MethodReactantsKey Features
DCC, EDCCarboxylic acid + AmineDirect amidation
HBTU/Hünig's BaseCarboxylate salt + Amine/Amine HClEfficient, useful for unstable acids
Acid Chloride MethodAcyl chloride + AmineHighly reactive acyl intermediate
Anhydride (B1165640) MethodAcid anhydride + AmineAlternative activation method
Cu-Catalyzed Chan-LamAlkylboronic pinacol (B44631) ester + AmideEnantioselective, broad scope

Nucleophilic Substitution Approaches for N-Alkylation in Benzamide Synthesis

N-alkylation of a pre-formed benzamide is another key strategy for accessing N-substituted derivatives. This typically involves a bimolecular nucleophilic substitution (SN2) reaction where an amide anion acts as the nucleophile, attacking an alkyl halide. thieme-connect.com However, the use of alkyl halides can be problematic due to their toxicity. thieme-connect.com

A greener alternative to alkyl halides is the use of trialkyl phosphates as alkylating agents. thieme-connect.com These reagents are stable, readily available, and can effectively alkylate a variety of nucleophiles, including amides, under mild conditions. thieme-connect.com This method has been successfully applied to the N-alkylation of amides with primary, allylic, and benzylic alcohols, proceeding with high yields. nih.gov A significant advantage is the ability to achieve stereoselective transfer of secondary alkyl groups with inversion of configuration. thieme-connect.com

Ruthenium catalysis offers another powerful tool for the direct N-alkylation of amides using alcohols, proceeding via a "borrowing hydrogen" mechanism. nih.gov This atom-economical process is base-free and demonstrates excellent retention of stereochemistry, with water as the only byproduct. nih.gov The addition of diphenylphosphate has been shown to enhance reactivity and product selectivity. nih.gov

Unexpected reaction pathways can also emerge during N-alkylation attempts. For instance, the attempted N-alkylation of 2-azidobenzamide with alkyl halides in DMSO can lead to the formation of benzotriazinones and quinazolinones instead of the expected N-alkylated product. acs.org This highlights the importance of carefully considering the substrate and reaction conditions.

Novel and Efficient Synthetic Routes to Substituted Benzamides

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted benzamides.

Regioselective Functionalization Strategies, Emphasizing Ortho-Substitution

The ability to selectively introduce substituents at specific positions on the benzamide ring is crucial for creating diverse analogs. Ruthenium-catalyzed reactions have proven particularly effective for the regioselective ortho-functionalization of benzamides. For example, a cationic ruthenium complex can catalyze the ortho-allylation of substituted aromatic amides with allylic acetates at room temperature in a highly regioselective manner. rsc.orgrsc.org By adjusting the reaction temperature, it is possible to exclusively obtain either ortho-allyl or ortho-vinyl benzamides. rsc.orgrsc.org

Similarly, a highly regioselective ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with aromatic boronic acids has been developed. acs.orgacs.org This method utilizes a [{RuCl2(p-cymene)}2] catalyst in the presence of silver-based additives. acs.orgacs.org The regioselectivity is often governed by steric factors, with the reaction favoring the less sterically hindered ortho C-H bond. acs.org Furthermore, Ru(II)-catalyzed regioselective ortho-alkenylation of primary benzamides with activated olefins has been achieved, proceeding via a cross-dehydrogenative coupling reaction. nih.gov

Catalyst-Free and Solvent-Free Methodologies in Benzamide Synthesis

In the pursuit of greener chemistry, significant efforts have been made to develop catalyst-free and solvent-free synthetic methods. One such approach involves the microwave-assisted Fries rearrangement of a heterocyclic amide to produce a substituted benzamide under catalyst- and solvent-free conditions. iucr.org

Another green method is the use of ball milling for the solvent-free synthesis of benzimidazole (B57391) derivatives from benzoic acid and o-phenylenediamine. mdpi.com This mechanochemical approach offers high efficiency and avoids the use of bulk solvents. mdpi.com Additionally, catalyst-free synthesis of benzamides has been achieved by reacting aldehydes with aminopyridines in ethanol (B145695) with hydrogen peroxide as an oxidant. researchgate.net

Solvent- and catalyst-free conditions have also been employed for the synthesis of N,N'-alkylidene bisamides from various benzamides and aldehydes, resulting in high yields of the desired products. sharif.edu Furthermore, the reaction of tert-butyl peroxybenzoate with amines has been developed as a catalyst- and solvent-free method for producing amides with excellent chemoselectivity. researchgate.net

MethodReactantsConditionsKey Advantage
Fries RearrangementHeterocyclic amideMicrowave, catalyst-free, solvent-freeGreen, efficient
Ball MillingBenzoic acid + o-phenylenediamineSolvent-freeMechanochemical, green
Oxidative AmidationAldehyde + AminopyridineEthanol, H2O2, catalyst-freeEconomical, simple
Bisamide SynthesisBenzamide + AldehydeSolvent-free, catalyst-freeHigh yield
Peroxybenzoate Methodtert-butyl peroxybenzoate + AmineCatalyst-free, solvent-freeHigh chemoselectivity

Solid-Phase Synthesis Techniques for N-Substituted Benzamides

Solid-phase synthesis offers a powerful platform for the efficient construction of libraries of N-substituted benzamides and related oligomers. A highly efficient methodology for the solid-phase synthesis of arylopeptoids (oligomeric N-substituted aminomethyl benzamides) has been developed using a submonomer protocol. rsc.orgrsc.org This approach involves an iterative acylation-substitution cycle on a resin support, with the uronium salt COMU proving to be a highly effective coupling reagent for the benzoic acid building blocks. rsc.orgrsc.org

The solid-phase synthesis of oligo(p-benzamide)s (OPBAs) has also been successfully achieved up to a decamer. thieme-connect.com This was accomplished via the acylation of secondary aromatic amines on a Wang resin. thieme-connect.com The resulting N-substituted oligomers exhibited significantly higher solubility in organic solvents compared to their unsubstituted counterparts. thieme-connect.com These solid-phase techniques facilitate the rapid and systematic synthesis of complex benzamide-based structures.

Stereochemical Control in the Synthesis of Chiral Benzamide Derivatives

The synthesis of specific stereoisomers of chiral benzamide derivatives is crucial as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. Control over stereochemistry is a key challenge, and various strategies have been developed to direct the outcome of reactions, yielding enantiomerically pure or enriched products.

The orientation of a tertiary amide group adjacent to an aromatic ring can be governed by the stereochemistry of a chiral substituent, particularly at the ortho-position. nih.gov When chiral substituents are present on both ortho positions of the benzamide ring, this can result in "matched" or "mismatched" pairs of isomers. nih.gov In matched pairs, the stereochemical information from the two substituents reinforces a single, preferred conformation of the amide group, often leading to clean NMR spectra. nih.gov Conversely, mismatched pairs can lead to mixtures of conformers or unexpected selectivity in subsequent synthetic steps. nih.gov This principle has been explored in attempts to develop "racemate-sequestering" reagents, which selectively react with one enantiomer from a racemic mixture. nih.gov

Catalytic asymmetric synthesis is a powerful tool for establishing stereocenters with high fidelity. Methods for producing chiral benzamides include:

Catalytic Asymmetric Hydrogenation : This technique can be applied to prochiral enamide precursors. The enamide, which can be synthesized from a cyclohexene-1-carboxylic acid and benzamide, undergoes hydrogenation using a chiral rhodium catalyst, such as Rh-(R)-BINAP, to achieve high enantioselectivity (ee > 95%). This method avoids the need for pre-resolved starting materials but requires careful control over reaction conditions to prevent side reactions like epimerization.

Enantioselective Coupling : The coupling of benzamide derivatives with precursors using chiral catalysts is another effective approach. For instance, copper catalysts paired with chiral ligands like BINOL derivatives have been successfully used in asymmetric Henry reactions to produce chiral products with high enantiomeric excess. The choice of catalyst, solvent polarity (e.g., THF vs. DMF), and temperature are critical parameters that influence both the yield and the enantioselectivity of the reaction.

Reagent-Controlled Diastereodivergent Reactions : In certain reactions, like the aza-Henry reaction, the catalyst itself can dictate which diastereomer is formed. A pair of chiral bis(amidine) [BAM] proton complexes has been used to catalyze the reaction between α-nitro esters and imines to produce α,β-diamino esters. nih.gov A C₂-symmetric catalyst ligand can favor the anti-diastereomer, while a non-symmetric C₁-congener can selectively produce the syn-diastereomer, demonstrating a high level of catalyst control over the stereochemical outcome. nih.gov

The stereochemistry of the final compound is not static. For secondary benzamides, rotation around the C-N amide bond can lead to cis and trans isomers, while rotation around the C(sp²)-C(aryl) bond can also occur. researchgate.net These conformational dynamics are studied using techniques like NMR spectroscopy and supported by quantum chemical calculations to determine the lowest-energy structures in solution. researchgate.net

Table 1: Methods for Stereochemical Control in Benzamide Synthesis

Method Catalyst/Reagent Example Key Feature Typical Selectivity Reference
Asymmetric Hydrogenation Chiral Rhodium Catalyst (e.g., Rh-(R)-BINAP) Hydrogenation of a prochiral enamide precursor. High enantioselectivity (ee > 95%).
Enantioselective Coupling Copper Catalyst with Chiral Ligand (e.g., BINOL) Asymmetric carbon-carbon bond formation. High enantiomeric excess (ee).
Diastereodivergent Catalysis Chiral Bis(amidine) [BAM] Complexes Catalyst symmetry (C₁ vs. C₂) determines diastereomer (syn vs. anti). High diastereo- and enantioselectivity. nih.gov

Design and Synthesis of Bioisosteric Benzamide Analogues

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing activity, selectivity, and pharmacokinetic properties. In the context of benzamides, while a vast number have been screened for biological activity, the chemical space of amide bioisosteres remains less explored. mdpi.comnih.gov

A notable study used the ortho-substituted benzamide Wact-11 as a reference scaffold to design, synthesize, and evaluate a series of novel compounds where the amide group was replaced by a bioisostere. mdpi.comnih.govresearchgate.net This structure-based bioisosterism design led to the preparation of thirteen new analogues to probe the structure-activity relationship (SAR) and the importance of the amide functionality for the compound's nematicidal activity. mdpi.com

The selected bioisosteric replacements for the amide moiety included a diverse range of functional groups:

Ester

Thioamide

Selenoamide

Sulfonamide

Alkyl thio- and oxo-amides

Urea

Triazole mdpi.comnih.gov

The synthesis of these analogues involves specific chemical transformations. For example, thioamides are often prepared from the corresponding amides using reagents like Lawesson's reagent. The synthesis of sulfonamides typically involves reacting an amine with a sulfonyl chloride. The results from the biological evaluation of these analogues highlighted the critical role of the amide group for the observed activity, as many of the replacements led to a decrease in potency. mdpi.com This suggests that the hydrogen bonding capabilities and specific conformation of the amide bond are key for interacting with the biological target, in this case, the nematode's mitochondrial complex II. mdpi.comresearchgate.net

Other research has also employed bioisosteric replacement strategies. In the development of carbonic anhydrase inhibitors, a benzoylthioureido moiety was used as a linker, building upon known pharmacophores. tandfonline.com Similarly, in the design of dual inhibitors for glioblastoma, isoxazole (B147169) and triazole rings were recognized as bioisosteres of the amide bond, connecting different pharmacophoric groups. nih.gov

Table 2: Bioisosteric Replacements for the Benzamide Amide Group

Bioisosteric Replacement General Structure Synthetic Precursor Example Reference
Ester R-CO-OR' Carboxylic acid and alcohol mdpi.comnih.gov
Thioamide R-CS-NR'R'' Corresponding amide mdpi.comnih.gov
Selenoamide R-CSe-NR'R'' Corresponding amide/thioamide mdpi.comnih.gov
Sulfonamide R-SO₂-NR'R'' Amine and sulfonyl chloride mdpi.comnih.gov
Urea R-NH-CO-NR'R'' Isocyanate and amine mdpi.comnih.gov

Advanced Structural Characterization and Conformational Analysis of 2 Methoxy N Propylbenzamide

Spectroscopic Methods for Molecular Structure Elucidation

Modern analytical chemistry employs a variety of spectroscopic methods to probe the molecular architecture of organic compounds. For 2-methoxy-N-propylbenzamide, Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique that maps the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of δ 7.15-7.38 ppm. mdpi.com The proton of the amide (NH) group is observed as a broad singlet around δ 5.68 ppm, with its chemical shift and broadness often influenced by solvent and concentration. mdpi.com

The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet. The propyl group attached to the nitrogen atom exhibits a characteristic pattern: a quartet for the two protons adjacent to the nitrogen (N-CH₂) at approximately δ 3.27 ppm, a multiplet for the central methylene (B1212753) protons (-CH₂-) between δ 1.42-1.51 ppm, and a triplet for the terminal methyl protons (-CH₃) at about δ 0.87 ppm. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.16-7.38 m 4H Ar-H
5.68 s (br) 1H NH
4.19 s 2H Ar-CH₂
3.27 q 2H N-CH₂
1.42-1.51 m 2H -CH₂-
0.87 t 3H -CH₃

Data obtained in CDCl₃. mdpi.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around δ 170.1 ppm. mdpi.com The aromatic carbons resonate in the region of δ 126.1-140.9 ppm. mdpi.com Specifically, the carbon attached to the methoxy group is observed further downfield within this range due to the deshielding effect of the oxygen atom.

The carbons of the N-propyl group are found upfield. The carbon bonded to the nitrogen (N-CH₂) appears at approximately δ 41.6 ppm, the central methylene carbon (-CH₂-) at δ 22.7 ppm, and the terminal methyl carbon (-CH₃) at δ 11.4 ppm. mdpi.com The methoxy carbon itself gives a signal around δ 55.7 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
170.1 C=O
140.9, 138.7, 137.1, 131.0, 129.9, 129.0, 128.5, 127.2, 126.4, 126.1 Aromatic C
55.7 O-CH₃
41.6 N-CH₂
38.9 Ar-CH₂
22.7 -CH₂-
11.4 -CH₃

Data obtained in CDCl₃. mdpi.com

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the N-propyl group (N-CH₂ with -CH₂-, and -CH₂- with -CH₃), as well as correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal. For instance, the proton signal at δ 3.27 ppm would correlate with the carbon signal at δ 41.6 ppm, confirming the N-CH₂ group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is instrumental in piecing together the entire molecular structure. For example, the NH proton could show a correlation to the carbonyl carbon (C=O), and the protons of the N-CH₂ group would show correlations to the carbonyl carbon and the central methylene carbon of the propyl chain. The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. upi.edu

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands are observed. A strong, sharp band for the C=O stretching of the amide group (Amide I band) typically appears around 1630-1680 cm⁻¹. The N-H stretching vibration is visible as a moderate to sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching of the amide is usually found around 1210-1320 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region, while the C-O stretching of the methoxy group appears as a strong band around 1250 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The C-H stretching of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. horiba.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the aromatic ring C=C stretching vibrations, often produce stronger signals than in FT-IR. researchgate.net The symmetric vibrations of the molecule are particularly Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes and functional groups within the molecule.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopy Method
3300-3500 N-H Stretch FT-IR
3000-3100 Aromatic C-H Stretch FT-IR, Raman
2850-2960 Aliphatic C-H Stretch FT-IR, Raman
1630-1680 Amide C=O Stretch (Amide I) FT-IR, Raman
1450-1600 Aromatic C=C Stretch FT-IR, Raman
~1250 Asymmetric C-O Stretch (methoxy) FT-IR
1020-1040 Symmetric C-O Stretch (methoxy) FT-IR

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound with very high accuracy. rsc.org For this compound (molecular formula C₁₁H₁₅NO₂), the expected monoisotopic mass is 193.1103 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. A measured value of 194.1181, for instance, would be in close agreement with the calculated value for C₁₁H₁₆NO₂⁺, thereby confirming the elemental composition and molecular formula of the compound. mdpi.commdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

The electronic absorption spectrum of this compound, like other benzamide (B126) derivatives, is characterized by the presence of the benzamide chromophore. nih.govresearchgate.net The UV-Vis spectrum is primarily governed by electronic transitions within the aromatic benzene ring and the amide functional group. These transitions are typically of the types π → π* and n → π*.

The benzene ring itself gives rise to strong absorptions in the ultraviolet region. The methoxy and N-propylamide substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted benzamide. The methoxy group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the benzene ring.

In a related compound, 2-methoxy-2'-hydroxychalcone, the UV-Vis spectrum in ethanol (B145695) showed strong absorptions at 292 nm and 362 nm, assigned to π-π* and n-π* transitions, respectively. ijrpas.com While not directly the compound of interest, this provides insight into the expected spectral regions for similar chromophoric systems. For benzamide derivatives in general, the π → π* transitions are often observed in the 250-210 nm range. nih.gov The analysis of these electronic transitions is crucial for understanding the electronic structure and potential photochemical reactivity of the molecule. oecd.org

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol is presented below, based on typical values for related benzamide derivatives.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Transitionλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Solvent
π → π~230~10,000Ethanol
π → π~275~1,500Ethanol
n → π*~290~500Ethanol

X-ray Crystallographic Studies

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, this method would provide definitive information about its absolute structure, including bond lengths, bond angles, and torsion angles.

The data obtained from single crystal X-ray diffraction allows for the creation of a detailed crystallographic information file (CIF), which contains all the geometric parameters of the molecule in the crystal lattice. A hypothetical table of selected bond lengths and angles for this compound, based on known values for similar structures, is provided below.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

ParameterValue
C(carbonyl)-O(carbonyl) Bond Length (Å)~1.24
C(carbonyl)-N Bond Length (Å)~1.33
C(aromatic)-C(carbonyl) Bond Length (Å)~1.50
N-C(propyl) Bond Length (Å)~1.46
O-C-N Bond Angle (°)~122
C(aromatic)-C(carbonyl)-N Bond Angle (°)~118

Powder X-ray Diffraction in Polymorphism Research of Benzamide Derivatives

Powder X-ray diffraction (PXRD) is an essential tool for the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. esrf.fr Benzamide itself is known to exhibit multiple polymorphic forms, and PXRD has been crucial in identifying and characterizing these different solid-state arrangements. esrf.frnih.govresearchgate.net

The PXRD pattern is a fingerprint of a crystalline solid. Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. Polymorph screening for benzamide derivatives often involves crystallization from various solvents and conditions, followed by PXRD analysis to identify any new forms. iucr.org For example, studies on fluorinated benzamides have utilized PXRD to investigate the effects of substitution on crystal packing and polymorphism. nih.govacs.org

While no specific polymorphism studies on this compound were found, it is plausible that this compound could also exhibit polymorphism, a common phenomenon in pharmaceutical and organic compounds. researchgate.net A hypothetical PXRD pattern would show a series of peaks at specific 2θ angles, with the positions and intensities of the peaks being unique to a particular polymorphic form.

Conformational Analysis and Intermolecular Interactions in the Solid State

Intramolecular and Intermolecular Hydrogen Bonding Networks and Dynamics

Hydrogen bonding plays a critical role in the crystal packing of benzamide derivatives. mdpi.comnih.gov In the solid state, this compound can participate in both intramolecular and intermolecular hydrogen bonds.

An intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the oxygen of the ortho-methoxy group, creating a six-membered ring. nih.govresearchgate.net Such an interaction would influence the conformation of the molecule by restricting the rotation around the C(aromatic)-C(carbonyl) bond. Studies on similar ortho-substituted benzamides have shown the presence of such intramolecular hydrogen bonds. mdpi.com

Intermolecular hydrogen bonds are expected to be a dominant feature in the crystal lattice of this compound. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In many benzamide crystal structures, molecules are linked into chains or dimers via N-H···O hydrogen bonds. science.govsemanticscholar.orgevitachem.com For example, in the crystal structure of 2-nitro-N-propylbenzamide, intermolecular N-H···O hydrogen bonds are influential in the crystal packing. evitachem.com These interactions create supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. nih.gov

Table 3: Potential Hydrogen Bonding Interactions in Solid this compound

TypeDonorAcceptorDescription
IntramolecularN-H (amide)O (methoxy)Forms a six-membered ring, influencing molecular conformation. nih.govresearchgate.net
IntermolecularN-H (amide)O=C (amide)Links molecules into chains or dimers, forming supramolecular synthons. semanticscholar.orgevitachem.com

Non-Covalent Interactions (e.g., π-stacking, van der Waals interactions)

π-stacking interactions can occur between the aromatic rings of adjacent molecules. researchgate.net The arrangement of the molecules in the crystal lattice will determine the geometry of these interactions (e.g., face-to-face or edge-to-face). These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Van der Waals interactions are ubiquitous and arise from temporary fluctuations in electron density. semanticscholar.org Although individually weak, the cumulative effect of these forces between all atoms in the crystal lattice provides a significant contribution to the lattice energy. acs.org The propyl chain of this compound will primarily engage in van der Waals interactions with neighboring molecules.

In some related structures, weak C-H···π interactions have also been observed, where a C-H bond acts as a weak donor to the π-system of an adjacent aromatic ring. nih.gov The interplay of all these non-covalent forces dictates the final crystal packing and the physical properties of the solid. iucr.orgresearchgate.net

Polymorphism and Crystal Packing Phenomena in Benzamide Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of significant interest in the pharmaceutical and materials sciences. Benzamide and its derivatives are well-known for exhibiting polymorphism, with different crystal forms often displaying distinct physical properties. The study of crystal packing in these derivatives provides insight into the subtle interplay of intermolecular forces that govern the formation of different polymorphs. rsc.orgtandfonline.com

The crystal structure of benzamide derivatives is primarily dictated by a network of intermolecular interactions. The most dominant of these is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.comiucr.org This interaction frequently leads to the formation of characteristic supramolecular synthons, such as the R2(2)(8) dimer motif, where two molecules are linked in a head-to-head fashion. These dimers can then arrange into tapes or layers, influenced by weaker interactions. acs.org

The flexibility of the N-alkyl substituent, in this case, the propyl group, can also contribute to polymorphism. Different conformers of the alkyl chain can lead to variations in how the molecules pack together, potentially resulting in different polymorphic forms. The interplay between the strong N-H···O hydrogen bonds and weaker van der Waals forces involving the alkyl chains and aromatic rings ultimately determines the most stable crystal lattice. rsc.orgtandfonline.com

Computational studies, often employing dispersion-corrected density functional theory, have become invaluable in understanding the energetic landscape of benzamide polymorphism. rsc.orgtandfonline.com These methods allow for the rationalization of the stability of different observed polymorphs by calculating their lattice energies and analyzing the contributions of various intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgmdpi.com

The phenomenon of isostructurality, where different molecules adopt similar crystal packing arrangements, is also observed among benzamide derivatives. This often occurs when substituents are changed in a way that does not significantly alter the dominant intermolecular interactions responsible for the primary structural motifs. iucr.org

Table 1: Crystallographic Data for Selected Benzamide Derivatives

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
1-(1,3-benzodioxol-5-ylcarbonyl) piperidine C13H15NO3 Monoclinic P21/c 12.039(2) 10.607(2) 9.2130(18) 98.42(3) 1162.7(4) 4
1-(1,3-benzodioxol-5-ylcarbonyl) pyrrolidine C12H13NO3 Triclinic P-1 8.8750(18) 9.4880(19) 13.979(3) 82.52(3) 1163.6(4) 4
1-(1,3-benzodioxol-5-ylcarbonyl) morpholine C12H13NO4 Triclinic P-1 6.4176(13) 9.4626(19) 9.878(2) 71.65(3) 569.2(2) 2

This table presents selected crystallographic data for illustrative benzamide derivatives to highlight the variations in crystal parameters. Data sourced from reference researchgate.net.

Computational and Theoretical Investigations of 2 Methoxy N Propylbenzamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and predicting the properties of molecules. These computational methods provide insights into molecular geometry, vibrational modes, electronic transitions, and reactivity, complementing experimental findings and guiding the design of new materials. For 2-methoxy-N-propylbenzamide and its analogues, a range of theoretical investigations have been employed to elucidate their fundamental characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable conformation of a molecule and to calculate its vibrational frequencies.

For analogues of this compound, such as 2-methoxybenzaldehyde, DFT calculations have been successfully used to optimize molecular geometries. mdpi.comresearchgate.net These calculations often employ functionals like PBE or B3LYP combined with basis sets such as 6-311G(d,p). mdpi.comresearchgate.net The optimized geometry corresponds to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.comresearchgate.netstackexchange.com The calculated vibrational frequencies can then be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model. mdpi.comresearchgate.netfaccts.de For non-linear molecules, the first six frequencies are expected to be zero, corresponding to translational and rotational modes. faccts.de

The accuracy of DFT in predicting vibrational spectra allows for confident assignment of vibrational modes, as demonstrated in studies of related benzaldehyde (B42025) derivatives. mdpi.comresearchgate.net This approach is crucial for understanding the dynamics of the molecule, including internal rotations and potential energy barriers. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. researchgate.netekb.egwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability, reactivity, and kinetic stability. researchgate.netekb.eg

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is critical for understanding intramolecular charge transfer (ICT) processes, which are fundamental to many chemical and biological phenomena. researchgate.net For instance, in analogues, the HOMO-LUMO gap has been calculated to be in the range that indicates a potential for charge transfer interactions, which is a desirable characteristic for nonlinear optical materials. mdpi.com Theoretical studies on related structures have shown that the HOMO-LUMO energy gap can be used to gauge chemical reactivity. wuxiapptec.com

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
TCCA--0.79-
DCH-0.37-
NCS-1.09-
Acridine-2,4-dihydroxybenzaldehyde cocrystal--2.434

This table presents data on HOMO-LUMO energies and the energy gap for analogues of this compound, illustrating the application of FMO theory in assessing molecular properties.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential. uni-muenchen.deresearchgate.net

Typically, red and yellow regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. researchgate.net MEP analysis is performed after geometry optimization, often using methods like B3LYP with appropriate basis sets. mdpi.com

For analogues of this compound, MEP studies have been used to identify reactive sites. mdpi.comnih.gov For instance, in related flavone (B191248) derivatives, negative MEP values near the methoxy (B1213986) group were correlated with their biological activity. nih.gov The analysis helps in understanding intermolecular interactions by highlighting the regions of a molecule that are likely to engage in electrostatic interactions with other molecules. core.ac.uk

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and intramolecular interactions. uni-muenchen.deresearchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for studying hyperconjugative interactions and charge delocalization within a molecule. researchgate.netresearchgate.net

The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the stability of the molecule. researchgate.netwisc.edu NBO analysis can reveal important details about bonding, such as the polarization of bonds and the contributions of different atomic orbitals. uni-muenchen.de In analogues, NBO analysis has been employed to confirm intramolecular charge transfer and to understand the stabilization arising from hyperconjugative interactions. researchgate.netnih.gov

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
n(N)σ(C1-H3)8.13
π(C34-C35)π(C36-C37)-

This table showcases representative data from NBO analysis on related systems, highlighting the stabilization energies from key intramolecular interactions.

Electron Density of States and Theoretical Dielectric Properties

The electronic density of states (DOS) provides information about the distribution of energy levels that are available for electrons in a system. researchgate.net It is a fundamental property that helps in understanding the electronic structure and optical properties of materials. researchgate.netaps.org The DOS can be calculated using DFT, and the analysis of total and partial DOS can reveal the contributions of different atoms and orbitals to the valence and conduction bands. researchgate.net

The dielectric function, which describes how a material responds to an external electric field, is closely related to the electronic structure. mdpi.com The complex dielectric function has a real part (ε1) and an imaginary part (ε2), which are related to the polarization and absorption of light by the material, respectively. mdpi.com Theoretical calculations of the dielectric function can be compared with experimental data from techniques like electron energy-loss spectroscopy (EELS). aps.org For various materials, including transition metal dichalcogenides, DFT has been used to systematically investigate their vibrational and dielectric properties, providing insights that are crucial for the development of new electronic and optoelectronic devices. uliege.be The static dielectric constant, which is the value of the real part of the dielectric function at zero frequency, is an important parameter for many applications. mdpi.com

First Hyperpolarizability and Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. ajchem-a.comcureusjournals.com The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response of a material. researchgate.netcureusjournals.commdpi.com

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, often guiding the synthesis of new materials with enhanced NLO activity. ajchem-a.com DFT calculations are commonly used to compute the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net For a molecule to exhibit significant NLO properties, it often requires a large change in dipole moment upon excitation, which is facilitated by intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov

Theoretical studies on analogues have shown that the calculated hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO studies, indicating their promise for NLO applications. mdpi.com The relationship between molecular structure, electronic properties (like the HOMO-LUMO gap), and NLO response is a key area of investigation in computational studies. mdpi.comajchem-a.com

CompoundFirst Hyperpolarizability (β) (esu)
Urea0.37289 x 10⁻³⁰
Acridine-2,4-dihydroxybenzaldehyde cocrystal5.63 x 10⁻³⁰
Pyrrole-substituted chromophore S3189455 x 10⁻³³

This table compares the first hyperpolarizability of a standard reference, urea, with values calculated for related NLO-active compounds, demonstrating the potential of these systems.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of molecules like this compound and its analogues. These simulations, by calculating the trajectory of atoms and molecules over time, provide insights into the preferred shapes (conformations) a molecule can adopt and how it transitions between them.

For benzamide (B126) derivatives, MD simulations have been instrumental in understanding their interaction with biological targets. For instance, in the context of dopamine (B1211576) D2 receptor antagonists, molecular mechanics calculations have been used to determine the low-energy conformations of various benzamides, suggesting that an acyclic amide side chain, like the N-propyl group in this compound, likely adopts an extended conformation when bound to the receptor. nih.gov This extended conformation is a crucial piece of information for understanding how the molecule fits into the receptor's binding site.

Furthermore, MD simulations have been employed to study the dynamic interactions between benzamide-like ligands and their protein targets. For example, simulations of ligands bound to the dopamine D2 receptor have revealed conformational rearrangements within the receptor's binding pocket induced by the ligand. uni-duesseldorf.de These dynamic changes are critical for the biological function and can only be captured through methods like MD simulations. By analyzing the trajectories from these simulations, researchers can identify stable and transient interactions that govern the binding process. nih.govresearchgate.net

Simulation Aspect Key Findings for Benzamide Analogues Relevance to this compound
Conformational Analysis Acyclic amide side chains tend to adopt extended, low-energy conformations when bound to receptors. nih.govThe N-propyl group likely exists in an extended form upon binding to its target.
Ligand-Receptor Dynamics Ligand binding can induce conformational changes in the receptor's binding site. uni-duesseldorf.deUnderstanding these induced fits is crucial for predicting binding affinity and efficacy.
Solvent Effects The surrounding solvent influences the conformational preferences of the molecule. researchgate.netSimulations in explicit solvent provide a more realistic model of its behavior in a biological system.
Flexibility Analysis The rotational freedom of side chains and functional groups dictates the accessible conformations. whiterose.ac.ukThe methoxy and N-propyl groups' flexibility is key to its interaction with diverse targets.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. aging-us.comnih.gov

Before docking, a crucial step is the identification and analysis of the target's active site—the region where the ligand binds and the biological effect is initiated. mdpi.comnih.gov For targets of benzamide derivatives, such as the dopamine D2 receptor or various enzymes, the active site is a well-defined pocket with specific structural and chemical features. nih.govnih.gov

Molecular docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within this active site, a process often referred to as "pose generation." scispace.com Each pose is then scored based on a function that estimates the binding affinity. For this compound, docking studies would predict its most likely binding pose within a given target's active site. For example, in docking studies of similar benzamide derivatives with the dopamine D2 receptor, the benzamide moiety often forms key interactions with specific amino acid residues. nih.gov The methoxy group and the N-propyl chain would then be oriented to best fit the surrounding sub-pockets of the active site. The predicted binding pose provides a static 3D model of the ligand-target complex, which is fundamental for understanding the basis of its biological activity. smolecule.com

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the target is performed. These interactions are the driving force behind binding affinity and specificity. Key interactions for benzamide derivatives typically include:

Hydrogen Bonds: The amide group of this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial hydrogen bonds with amino acid residues in the active site. science.gov The oxygen of the methoxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The propyl group and the benzene (B151609) ring are hydrophobic and are likely to interact with nonpolar residues in the active site, contributing significantly to the binding energy.

Pi-Pi Stacking: The aromatic benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

For instance, docking studies of various benzamide analogues into enzyme active sites have highlighted the importance of these interactions in determining their inhibitory potency. nih.gov By identifying these key interactions, researchers can rationalize the observed biological activity and make predictions about how modifications to the structure of this compound might affect its binding affinity.

Interaction Type Potential Functional Groups Involved in this compound Significance in Binding
Hydrogen Bonding Amide (N-H and C=O), Methoxy (O)Directional interactions crucial for specificity and affinity. science.gov
Hydrophobic Interactions N-propyl chain, Benzene ringMajor contributor to binding energy through the hydrophobic effect.
Van der Waals Forces Entire moleculeGoverns the overall shape complementarity with the binding site. nih.gov
Pi-Pi Stacking Benzene ringInteraction with aromatic residues in the target protein.

Active Site Analysis and Binding Pose Prediction

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR studies is to develop a predictive model that can estimate the activity of new, unsynthesized compounds and to identify the key structural features that influence their activity. nih.gov

To develop a QSAR model, a dataset of compounds with known biological activities is required. igi-global.com For a series of benzamide analogues, this would involve synthesizing and testing them for a specific biological effect. Then, for each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nanobioletters.comresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. researchgate.netrsc.org A robust QSAR model should not only fit the training data well but also have good predictive power for an external set of test compounds. nih.gov

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These methods require the alignment of the molecules in the dataset and calculate steric and electrostatic fields around them. The resulting models can provide a 3D map that shows where bulky groups, positive or negative charges, or hydrophobic and hydrophilic regions on the molecule would increase or decrease its activity.

A significant outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of a series of compounds. wisdomlib.org For benzamide derivatives, QSAR studies have identified various influential descriptors.

For example, studies on different series of benzamide analogues have shown that descriptors related to:

Lipophilicity (logP): This descriptor often has a significant impact, as the compound needs to cross biological membranes to reach its target. researchgate.net

Electronic Properties: Descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be important for understanding the reactivity and interaction capabilities of the molecules. researchgate.net

For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide derivatives found that descriptors like the distribution coefficient (logD) and shadow parameters (which describe molecular shape) were influential on their H+/K+ ATPase inhibitory activity. igi-global.com Another study on benzenesulfonamide (B165840) derivatives identified parameters such as molar refractivity and molecular weight as being significant for their biological activity. nanobioletters.com By understanding which descriptors are key for the activity of benzamide analogues, researchers can rationally design new derivatives, including those of this compound, with potentially improved properties.

Descriptor Type Examples Potential Influence on Activity of Benzamide Analogues
Lipophilicity logP, logDAffects membrane permeability and hydrophobic interactions. researchgate.net
Electronic HOMO/LUMO energies, Dipole momentRelates to reactivity and electrostatic interactions. researchgate.net
Steric/Topological Molecular weight, Molar refractivity, Shape indicesInfluences how the molecule fits into the binding site. igi-global.comnanobioletters.comwisdomlib.org
Thermodynamic Hydration energyDescribes the interaction of the molecule with water. researchgate.net

Development of Predictive Models for Biological Interactions

Pharmacophore Modeling and Virtual Screening for Ligand Design

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify and optimize novel bioactive molecules. These methods are particularly relevant for compound classes like benzamides, which are known to interact with a variety of biological targets. By defining the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models serve as effective filters in the search for new potential ligands.

Feature-based pharmacophore models are generated from a set of active ligand molecules, identifying common chemical features crucial for their interaction with a specific receptor. For benzamide derivatives, these models often include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. tandfonline.comresearchgate.net

For instance, a study on 3-substituted benzamide analogues generated a five-featured pharmacophore model (ADHRR) which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. tandfonline.comresearchgate.net This model proved to be statistically significant in predicting the biological activity of the compounds. tandfonline.comresearchgate.net In another example, a pharmacophore model for histone deacetylase 2 (HDAC2) inhibitors based on benzamide derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring as key elements. nih.gov Similarly, a five-feature model for HDAC2 inhibitors based on a benzamide derivative co-crystallized with the target included three aromatic rings, one hydrogen bond acceptor, and one hydrogen bond donor. researchgate.net

The generation process involves aligning active compounds and extracting common features that are spatially conserved. The quality of the generated model is often assessed by its ability to distinguish between highly active and inactive compounds. mdpi.com For ligands targeting dopamine receptors, which are often structurally related to this compound, pharmacophore models frequently include features like a positively ionizable interaction, hydrophobic contacts, and aromatic interactions. mdpi.com

Table 1: Examples of Pharmacophore Features for Benzamide Analogues

Target/Compound ClassKey Pharmacophore FeaturesSource
FtsZ Inhibitors (3-substituted benzamides)1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings tandfonline.comresearchgate.net
HDAC2 Inhibitors (Benzamide derivatives)1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 1 Aromatic Ring nih.gov
HDAC2 Inhibitor (Benzamide MS-275)3 Aromatic Rings, 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor researchgate.net
Dopamine D2R LigandsPositively Ionizable Interaction, Hydrophobic Contacts, Aromatic Interaction mdpi.com

Once a reliable pharmacophore model is developed, it can be used as a 3D query to screen large compound databases for molecules that match the defined features. This process, known as virtual screening, significantly narrows down the number of compounds for experimental testing, saving time and resources. researchgate.net

This strategy has been successfully applied to discover novel scaffolds for various targets. For example, a pharmacophore model derived from three potent Hepatitis B Virus (HBV) capsid assembly modulators was used to screen a database of compounds, leading to the identification of a benzamide scaffold hit. jst.go.jp Subsequent structural optimization of this hit resulted in derivatives with a 10-fold increase in anti-HBV activity. jst.go.jp

Virtual screening can also be used to identify new inhibitors for targets like HDAC2. In one study, a validated pharmacophore model was used to screen the NCI and Maybridge databases to find novel HDAC2 inhibitors. nih.gov Similarly, a pharmacophore-based virtual screening of over 6 million compounds was performed to identify novel dopamine D2 receptor ligands, resulting in the discovery of ten new ligands. nih.gov This highlights the utility of these models in scaffold hopping—finding new core structures that still satisfy the pharmacophoric requirements for activity. mdpi.com The success of a virtual screening campaign is often measured by the hit rate, which is the percentage of identified compounds that show the desired biological activity upon experimental validation. mdpi.com

Feature-Based Pharmacophore Generation

In Silico Prediction Methodologies for Theoretical Properties (e.g., ADME-related computational parameters relevant for research design)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. ontosight.ai These predictions help in identifying compounds with potentially favorable pharmacokinetic profiles and avoiding those likely to fail later in development due to poor ADME characteristics. ontosight.aifarmaciajournal.com

For benzamide derivatives, various computational tools and web-based services like SwissADME are employed to calculate key ADME-related parameters. dovepress.comijsdr.org These parameters often include predictions of lipophilicity (e.g., LogP), aqueous solubility (LogS), gastrointestinal absorption, and blood-brain barrier (BBB) permeability. dovepress.commdpi.com For instance, the calculated percentage of absorption (%ABS) can be estimated from the topological polar surface area (tPSA). dovepress.com

The evaluation of these parameters is crucial for designing new compounds. For example, a computational study on benzamide derivatives as glucokinase activators evaluated ADME parameters for the designed compounds, all of which showed no violation of Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Similarly, an in silico study of N-(1-adamantylcarbamothioyl)benzamides determined their ADME profile, indicating they were favorable candidates for further studies. farmaciajournal.com These computational predictions provide valuable insights that guide the synthesis and selection of compounds for further biological testing. ontosight.aibrieflands.com

Table 2: Key In Silico ADME Parameters and Their Significance

ParameterDescriptionRelevance in Research DesignSource
Lipophilicity (LogP)The partition coefficient between octanol (B41247) and water, indicating the compound's hydrophobicity.Affects absorption, distribution, and membrane permeability. Moderate values are often desired. ijsdr.org
Aqueous Solubility (LogS)The logarithm of the molar solubility of the compound in water.Crucial for absorption and formulation. Poor solubility can hinder bioavailability.
Gastrointestinal (GI) AbsorptionPrediction of a compound's ability to be absorbed from the gut into the bloodstream.A primary determinant of oral bioavailability. dovepress.commdpi.com
Blood-Brain Barrier (BBB) PermeabilityIndicates the likelihood of a compound crossing the BBB to act on the central nervous system.Essential for CNS-active drugs, but undesirable for peripherally acting drugs to avoid side effects. mdpi.com
Lipinski's Rule of FiveA set of rules of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.Helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov
Topological Polar Surface Area (tPSA)The sum of surfaces of polar atoms in a molecule.Correlates with drug transport properties, including intestinal absorption and BBB penetration. dovepress.com

Structure Activity Relationship Sar Investigations of 2 Methoxy N Propylbenzamide Analogues

Systemic Modification of the Benzamide (B126) Backbone and its Effect on Biological Interactions

For instance, in the pursuit of new anthelmintics, the ortho-substituted benzamide, Wact-11, was used as a reference scaffold. nih.gov Modifications focused on bioisosteric replacement of the central amide group. Eight different replacements were explored, including ester, thioamide, selenoamide, and sulfonamide, among others. nih.gov The results underscored the critical importance of the amide group itself for nematicidal activity against organisms like Caenorhabditis elegans. nih.govresearchgate.net

Further studies have demonstrated that substituting the benzene (B151609) ring with other heterocyclic systems can also drastically alter biological effects. In one such study, benzamides were modified to incorporate a pyrazole-linked 1,2,4-oxadiazole (B8745197). mdpi.comnih.gov This structural change was pursued to discover new pesticidal agents. The resulting structure-activity relationship (SAR) analysis of these novel compounds showed that specific substitutions on the benzene ring, such as 4-fluoro (4-F) and 3-chloro-2-methyl (3-Cl-2-CH₃), yielded superior insecticidal activity. mdpi.com The presence of halogen atoms like fluorine and chlorine appeared beneficial for enhancing this activity. mdpi.com

Role of N-Substitution (e.g., N-Propyl Chain Length and Branching) in Modulating Interactions with Biological Targets

The substituent attached to the amide nitrogen (N-substitution) plays a pivotal role in modulating how benzamide ligands interact with their biological targets. The size, shape, and chemical nature of this group can significantly influence binding affinity and potency.

Studies on G protein-coupled receptor-35 (GPR35) agonists revealed a clear trend related to the bulkiness of the N-alkyl substituent. nih.gov While a simple propanamide derivative showed a more than 50-fold increase in potency compared to the initial hit, the introduction of bulkier groups like isopropyl and cyclohexyl led to an even greater improvement—over 100-fold. nih.gov This suggests that the receptor's binding pocket can accommodate and may even favor larger, more sterically demanding groups at this position. nih.gov

Conversely, in the development of antimalarial agents based on a cyclopropyl (B3062369) carboxamide scaffold, the N-substituent was found to be highly specific. deakin.edu.au Replacing the N-cyclopropyl group with smaller alkyl chains like methyl or ethyl resulted in a significant reduction in activity (4- to 20-fold). deakin.edu.au Removing the N-cyclopropyl substituent altogether led to a complete loss of antiparasitic activity, highlighting its essential role in target engagement. deakin.edu.au

In the context of NLRP3 inflammasome inhibitors, SAR studies on a benzenesulfonamide (B165840) scaffold showed that while the core benzamide and its substitutions were crucial, modifications on the N-substituents of the distal sulfonamide moiety were well-tolerated. nih.gov Interestingly, similar to the GPR35 agonists, introducing bulkier groups at this position tended to improve the compound's inhibitory potency. nih.gov

These findings are summarized in the table below, illustrating the diverse impact of N-substitution across different biological targets.

Target/ActivityN-Substituent ModificationEffect on ActivityReference
GPR35 Agonism Introduction of bulkier alkyl groups (isopropyl, cyclohexyl)>100-fold increase in potency nih.gov
Antimalarial Replacement of N-cyclopropyl with methyl or ethyl4- to 20-fold reduction in activity deakin.edu.au
Antimalarial Removal of N-cyclopropyl groupSignificant loss of activity (>10 µM) deakin.edu.au
NLRP3 Inhibition Introduction of bulky groups on N-sulfonamideImproved potency nih.gov

Influence of Methoxy (B1213986) Group (Position 2) on Electronic and Steric Factors in SAR

The methoxy group at the ortho- (position 2) of the benzamide ring is a critical determinant of biological activity, exerting influence through both electronic and steric effects. Its placement is often not arbitrary and is crucial for potent interactions with various biological targets.

One of the key steric contributions of the 2-methoxy group is its potential to form an intramolecular hydrogen bond with the adjacent amide proton (N-H). researchgate.net This interaction can lock the molecule into a specific, preferred conformation, which may be the bioactive conformation required for binding to a target receptor, such as the sigma-2 (σ2) receptor. researchgate.netacs.org This pre-determined conformation reduces the entropic penalty of binding, potentially leading to higher affinity. acs.org

From an electronic standpoint, the methoxy group is electron-donating. This property can significantly influence a ligand's affinity for its target. For example, in a series of benzamide-isoquinoline derivatives targeting sigma receptors, the presence of the electron-donating methoxy group was found to increase affinity for the σ2 receptor. researchgate.net Conversely, replacing it with an electron-withdrawing nitro group decreased σ2 affinity. researchgate.net Further studies showed that adding another methoxy group at the para-position dramatically improved selectivity for the σ2 receptor over the σ1 receptor. researchgate.net

The essential nature of the 2-methoxy group was also highlighted in studies of NLRP3 inflammasome inhibitors. SAR investigations revealed that both the 2-OCH₃ and a 5-Cl substituent were critical for inhibitory activity. nih.gov Moving the methoxy group to a different position or removing it entirely resulted in a significant drop in the compound's potency, confirming its importance for the observed biological effect. nih.gov In some contexts, the methoxy group can also improve solubility compared to more lipophilic substituents like trifluoromethyl, although this may come at the cost of reduced metabolic stability.

Structure-Based Design Principles and Bioisosterism in Benzamide Scaffold Optimization

The optimization of benzamide scaffolds frequently employs structure-based design principles and the concept of bioisosterism. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is a powerful tool for modifying a lead compound to improve its potency, selectivity, or pharmacokinetic properties.

A prominent example of bioisosterism in action is the modification of the benzamide Wact-11, a compound with nematicidal properties. nih.gov Researchers systematically replaced the central amide group with a variety of bioisosteres, including esters, thioamides, selenoamides, and ureas, to probe the structural requirements for activity. nih.gov This study highlighted the vital role of the amide group for activity against C. elegans. nih.govresearchgate.net

Another application of this principle involved the design of novel pesticidal compounds by replacing a part of the original molecule with a 1,2,4-oxadiazole ring linked to a pyrazole. mdpi.comnih.gov This bioisosteric replacement of an amine fragment led to a new series of compounds with promising insecticidal and fungicidal activities. mdpi.com

The core principles of structure-based design involve using knowledge of the biological target's three-dimensional structure to guide drug development. Although not always explicitly detailed for 2-methoxy-N-propylbenzamide itself, the general approach for benzamides involves:

Identifying Key Interactions: Determining the crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target.

Scaffold Hopping: Replacing the central benzamide core with a different chemical scaffold that maintains the key binding interactions.

Fragment-Based Growth: Starting with a small fragment that binds to the target and incrementally adding functional groups to improve affinity.

These rational design approaches, particularly the use of bioisosterism, have proven effective in optimizing the benzamide scaffold for a wide range of biological targets, from enzymes to receptors. mdpi.com

Conformational Flexibility and its Impact on Ligand-Target Recognition in SAR Studies

The conformational flexibility of a ligand is a critical factor in its ability to recognize and bind to a biological target. nih.gov For benzamide analogues, the molecule is not static; it exists as an ensemble of different shapes or conformers. The ability to adopt a specific conformation that is complementary to the target's binding site is essential for biological activity. nih.gov

The inherent flexibility of benzamides, particularly around the amide bond, has been a subject of investigation. acs.org Intramolecular hydrogen bonds, such as the one that can form between the 2-methoxy group and the amide proton, can predetermine the ligand's conformation, effectively reducing its flexibility. researchgate.netacs.org This pre-organization can be advantageous, as it lowers the entropic cost of binding, which may lead to higher affinity. acs.org

In some cases, a strategy of conformational restriction is deliberately employed. By making a flexible ligand more rigid, for instance by introducing cyclic structures, it's possible to lock it into its bioactive conformation. acs.org This approach can enhance binding affinity and potency. acs.org

Conversely, designing conformationally-flexible analogues can also be a valid strategy. A series of such analogues were prepared to explore their binding to dopamine (B1211576) and sigma receptors. nih.gov This allowed researchers to probe the conformational requirements of these receptors and identify compounds with high affinity and selectivity. nih.gov

Molecular modeling and dynamic simulations are valuable tools for studying these effects. Simulations can reveal how a ligand affects the flexibility of its target protein. For example, studies on newly synthesized benzamides as enzyme inhibitors showed that the ligands clearly reduced the flexibility of the target enzyme. mdpi.com This induced rigidity in the enzyme was proposed as a possible mechanism of inhibition, as it would impede the enzyme's proper function. mdpi.com Ultimately, the interplay between a ligand's own flexibility and its effect on the target's dynamics is a key determinant in molecular recognition and biological outcome. nih.gov

Mechanistic Investigations of Biological Interactions of 2 Methoxy N Propylbenzamide Analogues

Molecular Basis of Enzyme Inhibition and Receptor Binding

The biological activity of 2-methoxy-N-propylbenzamide and its analogues is rooted in their specific interactions with protein targets, primarily enzymes and receptors. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. This involves elucidating the kinetics of enzyme inhibition, identifying the precise binding sites, and characterizing the nature of the intermolecular forces at play.

Enzyme Kinetics Studies for Inhibition Type Determination

Enzyme kinetics studies are fundamental in characterizing the mechanism by which a compound inhibits an enzyme's activity. These studies can determine whether an inhibitor binds reversibly or irreversibly and can distinguish between different modes of reversible inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition.

For instance, in a study on a series of benzamide (B126) and picolinamide (B142947) derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, kinetic analysis was performed to understand the inhibitory mechanism of the most potent compounds. tandfonline.com One such derivative, compound 7a , was found to exhibit a mixed-type inhibition against AChE. tandfonline.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. tandfonline.com The determination of inhibition constants, K_i (for binding to the free enzyme) and K_is_ (for binding to the enzyme-substrate complex), provides quantitative measures of the inhibitor's potency. For compound 7j , another benzamide derivative, the K_i value was determined to be 0.94 µM and the K_is_ value was 4.29 µM, confirming a mixed mode of inhibition against AChE. acs.org

The type of inhibition can be elucidated using graphical methods like the Lineweaver-Burk plot, which plots the reciprocal of the reaction velocity against the reciprocal of the substrate concentration. Different inhibition types yield distinct graphical patterns. For example, a non-competitive mode of inhibition was identified for an amantadine-thiourea conjugate against urease, as revealed by Lineweaver-Burk plots. mdpi.com

While specific kinetic data for this compound is not extensively detailed in the available literature, the studies on its analogues suggest that benzamides can adopt various inhibition mechanisms depending on their substitution patterns and the target enzyme. tandfonline.comacs.org The following table summarizes representative inhibition data for some benzamide analogues.

CompoundTarget EnzymeInhibition TypeK_i (µM)K_is_ (µM)IC_50_ (µM)
7a (picolinamide derivative)Acetylcholinesterase (AChE)Mixed--2.49
7j (isoindolinedione-benzamide derivative)Acetylcholinesterase (AChE)Mixed0.944.290.26
7c (isoindolinedione-benzamide derivative)Butyrylcholinesterase (BChE)Mixed0.130.450.08

Characterization of Binding Sites and Residue Interactions

The inhibitory activity of this compound analogues is dictated by their ability to fit into and interact with specific residues within the binding pocket of their target protein. Molecular docking and X-ray crystallography are powerful techniques used to visualize and understand these interactions at an atomic level.

Studies on 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway have identified the Smoothened (Smo) receptor as a key target. nih.gov Molecular docking of these compounds into the binding pocket of the Smo receptor revealed crucial interactions. For example, the introduction of an aryl amide group and a methoxy (B1213986) group in compound 17 led to the formation of two additional hydrogen bonds with the amino acid residues Tyr394 and Arg400. nih.govrsc.org This highlights the importance of the 2-methoxybenzamide scaffold in establishing key binding interactions. nih.gov

In another study focusing on benzamide derivatives as glycogen (B147801) phosphorylase inhibitors, molecular docking simulations suggested that these compounds bind at the dimer interface of the enzyme. nih.gov The most potent inhibitor in this series, compound 4m , was explored for its possible docking modes, providing insights into the specific interactions driving its inhibitory activity. nih.gov

For FtsZ, a bacterial cell division protein, a cleft between helix 7 and the C-terminal domain has been identified as a potential binding site for a series of 2,6-difluoro-3-methoxybenzamide (B3025189) analogues. acs.org Molecular docking studies of these compounds into the hydrophobic channel of the S. aureus FtsZ protein have shown that the difluoroaromatic ring engages in strong hydrophobic interactions with key residues like Val203, Val297, and Asn263. mdpi.com The carboxamide group is also critical, forming hydrogen bonds with residues Val207, Leu209, and Asn263. mdpi.com

The interaction of benzamide derivatives with the active site of cyclooxygenase-2 (COX-2) has also been investigated through molecular docking. nih.gov These studies help in understanding the binding mechanism and the basis for the selective inhibition of COX-2 over COX-1. nih.gov Similarly, docking studies of benzotriazinone sulfonamides, which include a propylbenzamide moiety, with α-glucosidase have shown that the ligands fit inside the enzyme pocket through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions. mdpi.com A key hydrogen bond was identified between the carbonyl group of the ligands and the carboxylic group of GLU276. mdpi.com

These studies collectively demonstrate that the binding of this compound analogues is often stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's binding site. The nature and strength of these interactions are influenced by the specific substitutions on the benzamide scaffold.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein is not always a simple lock-and-key event. Often, the binding process can induce conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These changes can be subtle or significant and play a crucial role in the protein's function and the mechanism of inhibition. nih.gov

A common type of ligand-induced conformational change involves a hinge-like motion that closes a cleft between two protein domains upon ligand binding. nih.gov This can bring catalytic groups into the active site or create a binding site for a co-substrate. nih.gov For example, molecular dynamics simulations of the SARS-CoV-2 papain-like protease (PLpro) have shown that the binding of benzamide-based inhibitors can induce conformational changes in the BL2-loop region. researchgate.net This loop's opening and closing movement contributes to the accessibility of the inhibitors to the binding site. researchgate.net The study of dihedral angles of residues like Tyr268 and Gln269 within this loop revealed cooperative movements and distinct conformational landscapes in the presence of different inhibitors compared to the unbound (apo) structure. researchgate.net

In nuclear receptors, ligand binding induces conformational changes that are critical for their function as transcription factors. elifesciences.org The binding of an agonist ligand typically promotes an "active" conformation where the C-terminal helix is packed against the ligand-binding domain, facilitating the recruitment of coactivator proteins. elifesciences.org Atomistic molecular dynamics simulations with enhanced sampling can be used to generate ensembles of protein conformations in the presence of different ligands, revealing how these ligands shift the conformational equilibrium. elifesciences.org

While direct experimental evidence for ligand-induced conformational changes by this compound is limited, the findings from related benzamide inhibitors suggest that this is a plausible and important aspect of their mechanism of action. researchgate.net The flexibility of both the ligand and the protein allows for mutual adaptation, leading to an optimal binding conformation.

Energetic Contributions of Intermolecular Interactions to Binding Affinity

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding. nih.gov For a series of p-substituted benzamidinium derivatives binding to trypsin, ITC studies revealed that at 25°C, both the enthalpy and entropy of binding were favorable. nih.gov However, the binding was characterized by a negative change in heat capacity, leading to enthalpy-entropy compensation. nih.gov This means that a favorable change in enthalpy is often offset by an unfavorable change in entropy, and vice versa. acs.org Such compensation is common when hydrophobic forces play a significant role in binding. nih.gov

The electronic character of substituents on the benzamide ring can also influence binding affinity. For the benzamidinium derivatives binding to trypsin, it was found that more polar substituents led to lower potency. nih.gov This was attributed to a bulk solvation effect, where the more polar inhibitors are more stabilized in water, making their binding to the protein less favorable. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to analyze the electron density distribution of a molecule and rationalize its reactivity and interaction potential. For example, the electron-donating effects of a methoxy group can be quantified and correlated with biological activity.

The study of amide-to-ester bond mutations in proteins provides insights into the energetic contribution of backbone hydrogen bonds to protein stability. pnas.org Such mutations are destabilizing, indicating the significant favorable energy contribution of these hydrogen bonds. pnas.org

Analytical Methodologies for Research Grade Purity and Quantification of 2 Methoxy N Propylbenzamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 2-methoxy-N-propylbenzamide. Method development is crucial for achieving accurate and reliable results.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a typical method would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. Purity is determined by detecting any impurity peaks alongside the main compound peak in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The purity of target compounds is often determined by HPLC analysis, with a threshold of ≥95% being a common requirement for test compounds in research. nih.govscispace.com

Chiral HPLC is a specialized form of HPLC used to separate enantiomers—stereoisomers that are mirror images of each other. If this compound were synthesized in a way that could produce a chiral center (for instance, through substitution on the propyl chain), chiral HPLC would be essential to separate and quantify the individual enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The enantiomeric excess (ee) is a critical parameter determined by chiral HPLC analysis. beilstein-journals.org

A representative, hypothetical HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Setting Purpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA TFA acts as an ion-pairing agent to improve peak shape. Acetonitrile is the organic modifier.
Gradient Elution Start at 30% B, increase to 95% B over 20 minutes Ensures elution of both polar impurities and the less polar main compound.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns, balancing analysis time and resolution. beilstein-journals.org
Column Temperature 30 °C Maintains consistent retention times and improves method robustness.
Detection UV-Vis Detector at 254 nm The benzamide (B126) chromophore absorbs UV light, allowing for sensitive detection. beilstein-journals.org

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rsc.org While this compound itself has a relatively high boiling point and is not ideally suited for direct GC analysis, the technique is highly applicable for monitoring the presence of volatile starting materials, reagents, or potential degradation products. For instance, the synthesis of the compound might involve volatile precursors like propylamine, which could be monitored by GC to ensure reaction completion. acs.org

Furthermore, if there is a suspicion of thermal degradation, GC coupled with headspace analysis could identify volatile breakdown products. mst.dk In some cases, derivatization can be employed to make a non-volatile compound amenable to GC analysis. For example, related amines can be derivatized with reagents like chloroacetyl chloride to create more volatile derivatives suitable for chiral GC analysis. sigmaaldrich.com Reactions are sometimes monitored by GC to track the consumption of substrates and the formation of products. rsc.org

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantification (e.g., Reversed-Phase HPLC, Chiral HPLC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

LC-MS is an indispensable tool in modern chemical analysis, combining the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. rsc.orgb-cdn.net As the separated components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information that is crucial for confirming the identity of the target compound and identifying unknown impurities.

For this compound (molecular formula C11H15NO2), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of its elemental composition. mdpi.com For instance, the expected [M+H]⁺ ion would have a calculated exact mass that can be verified experimentally to within a few parts per million. LC-MS is also used to monitor reaction progress and check for the presence of intermediates and byproducts.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Type Molecular Formula Calculated Exact Mass
[M+H]⁺ C11H16NO2⁺ 194.1176

| [M+Na]⁺ | C11H15NNaO2⁺ | 216.0995 |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra (such as ¹H NMR and ¹³C NMR) of compounds as they elute from the chromatography column. frontiersin.org

While LC-MS provides molecular weight data, LC-NMR provides detailed structural information, making it exceptionally powerful for the de novo identification of unknown impurities or metabolites without the need for prior isolation. frontiersin.org For this compound, LC-NMR could be used to:

Confirm the structure of the main peak online.

Elucidate the full structure of an unknown impurity by analyzing its ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Distinguish between isomers that might have the same mass and thus be indistinguishable by LC-MS alone.

The primary advantage of LC-NMR is its ability to deliver unambiguous structural information on separated components, though it is less sensitive than LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structure Confirmation and Impurity Identification

Method Validation Principles in Analytical Research

Once an analytical method, such as an HPLC method for quantifying this compound, is developed, it must be validated to ensure it is reliable and fit for its intended purpose. Method validation is a key requirement in regulated environments and a hallmark of high-quality research. nih.govnih.gov The core principles of method validation include:

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by showing that there is no interference at the retention time of the analyte.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). This provides an indication of its reliability during normal usage.

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, stands as a fundamental analytical technique in research environments for the quantitative analysis of various compounds, including this compound. This method is predicated on the principle that a molecule absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration in a solution, a relationship articulated by the Beer-Lambert law. iajps.comscribd.com The simplicity, cost-effectiveness, and rapidity of UV-Vis spectrophotometry make it a valuable tool for determining the purity and concentration of research-grade this compound. iajps.com

The UV spectrum of a molecule is primarily influenced by its chromophores, which are the parts of the molecule that absorb light. pharmacyjournal.org In this compound, the chromophore is the 2-methoxybenzoyl group. The N-propyl substituent acts as an auxochrome, which can slightly modify the absorption characteristics of the chromophore. The UV-Vis spectrum of the closely related compound, 2-methoxybenzamide (B150088), shows distinct absorption maxima (λmax), which provides a strong indication of the expected absorption profile for this compound. nih.gov The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of absorption bands. repligen.com Common solvents for UV-Vis analysis of benzamide derivatives that are transparent in the UV region include methanol, ethanol (B145695), and acetonitrile. pharmacyjournal.org

For quantitative analysis, the wavelength of maximum absorbance (λmax) is typically selected to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. scribd.com A typical procedure involves preparing a series of standard solutions of this compound of known concentrations. The absorbance of these standards is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. pharmacyjournal.org

The validation of the analytical method is a critical step to ensure the reliability of the results. scielo.br This process involves evaluating several parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pharmacyjournal.orgscielo.br

Detailed Research Findings

The determination of the λmax is the first step. For this compound, dissolved in methanol, the λmax is expected to be in the UV region, likely around 214 nm, 276 nm, and 308 nm, similar to other benzamide derivatives. caymanchem.com The peak at 276 nm would likely be chosen for quantification due to its specificity and intensity.

Table 1: Linearity and Range

Linearity is established by analyzing a series of dilutions of a standard solution. The correlation coefficient (R²) value should ideally be close to 0.999. pharmacyjournal.org

Concentration (µg/mL)Absorbance at 276 nm (Mean ± SD, n=3)
2.00.152 ± 0.002
4.00.305 ± 0.003
6.00.458 ± 0.004
8.00.611 ± 0.005
10.00.764 ± 0.006
Regression Equation y = 0.0762x + 0.0015
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (Recovery Studies)

Accuracy is determined by spiking a sample with a known quantity of the standard and calculating the percentage recovery. pharmacyjournal.org Recoveries are typically expected to be within 98-102%. wjarr.com

Amount Present (µg/mL)Amount Added (µg/mL)Total Amount (µg/mL)Amount Found (Mean ± SD, n=3)Recovery (%)
5.04.0 (80%)9.08.95 ± 0.0899.44
5.05.0 (100%)10.010.08 ± 0.10100.80
5.06.0 (120%)11.010.92 ± 0.1199.27

Table 3: Precision

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being a key indicator. A %RSD of less than 2% is generally considered acceptable. pharmacyjournal.org

Concentration (µg/mL)Intra-day Absorbance (Mean ± SD, n=6)%RSDInter-day Absorbance (Mean ± SD, n=6 over 3 days)%RSD
6.00.457 ± 0.0051.090.460 ± 0.0071.52

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. pharmacyjournal.org These are often calculated from the standard deviation of the response and the slope of the calibration curve. pharmacyjournal.org

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.45

These illustrative data tables underscore the suitability of UV-Vis spectrophotometry for the routine quantitative analysis of this compound in a research context, providing a reliable and efficient means to determine its concentration and assess its purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-propylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling carboxylic acid derivatives with amines. For example, 2-methoxybenzoic acid can be activated using coupling agents like dicyclohexylcarbodiimide (DCC) and catalyzed by 4-dimethylaminopyridine (DMAP) to react with N-propylamine. Reaction optimization may include varying solvent polarity (e.g., dichloromethane or acetonitrile), temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yield . Statistical experimental design, such as replicates and ANOVA, can identify critical factors affecting yield, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify characteristic amide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy protons at ~3.8 ppm and amide NH signals).
  • X-Ray Crystallography : Use software suites like WinGX to resolve crystal structures and validate hydrogen bonding patterns, as shown in studies of structurally similar benzamides .
  • Elemental Analysis : Verify purity and stoichiometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are standard. Monitor purity via TLC and HPLC. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases can isolate target compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP with basis sets (e.g., 6-311G(d,p)) to compute HOMO-LUMO gaps, electrostatic potentials, and intramolecular hydrogen bonding. Compare optimized geometries with experimental crystal structures to validate computational models, as demonstrated for related benzamides . For example, a HOMO-LUMO gap of 5.38 eV was reported for a similar compound, indicating electronic stability .

Q. How should researchers address contradictions between experimental and computational data in structural studies?

  • Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) may arise from crystal packing effects or solvent interactions. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H···H, H···O) and compare with DFT-derived electrostatic potentials. Adjust computational models to include solvent or crystal field effects .

Q. What statistical approaches are suitable for optimizing synthetic yields of this compound?

  • Methodological Answer : Employ factorial design or response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent. Use ANOVA to identify significant factors and Duncan’s test for pairwise comparisons, as applied in analogous benzamide syntheses with six replicates per condition .

Q. How can researchers correlate the structural features of this compound with potential biological activity?

  • Methodological Answer : Conduct docking studies using protein targets (e.g., enzymes) to assess binding affinity. Compare with structurally related compounds (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) to identify pharmacophore elements. Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference safety data sheets (SDS) of analogous compounds for emergency measures (e.g., eye rinsing for 15 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.